Thermodynamic properties and stability of O-(cyclobutylmethyl)hydroxylamine
Thermodynamic properties and stability of O-(cyclobutylmethyl)hydroxylamine
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of O-(cyclobutylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(cyclobutylmethyl)hydroxylamine is a molecule of interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. A thorough understanding of its thermodynamic properties and stability is paramount for its safe handling, storage, and application in synthesis and formulation. This guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing O-(cyclobutylmethyl)hydroxylamine. In the absence of direct experimental data for this specific compound, this document focuses on established, field-proven protocols and computational methods to predict and measure its key thermodynamic parameters. We will explore quantum-chemical calculations for estimating the enthalpy of formation, entropy, and Gibbs free energy, as well as standard experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for assessing its thermal stability.
Introduction: The Significance of Thermodynamic Characterization
The journey of a drug candidate from discovery to market is fraught with challenges, many of which are related to the physicochemical properties of the molecules involved. For a compound like O-(cyclobutylmethyl)hydroxylamine, which may serve as a crucial intermediate or a key pharmacophore, understanding its inherent stability and energy landscape is not merely an academic exercise. It is a critical component of risk assessment and process optimization.
The thermodynamic properties of a molecule govern its reactivity, shelf-life, and compatibility with other substances. For instance, the enthalpy of formation provides a measure of the energy stored within the molecule's chemical bonds. A highly positive enthalpy of formation can indicate an endothermic compound with potential for energetic decomposition. The Gibbs free energy of formation dictates the spontaneity of its formation and its equilibrium position in chemical reactions.
Furthermore, the thermal stability of O-(cyclobutylmethyl)hydroxylamine is a crucial parameter for safe handling and for defining the operational limits of synthetic processes. Uncontrolled thermal decomposition can lead to hazardous situations, especially during scale-up. Therefore, a rigorous evaluation of its thermodynamic properties is a foundational step in its development lifecycle.
This guide is structured to provide both theoretical and practical frameworks for this evaluation. We will first delve into computational methods that offer a predictive understanding of the molecule's thermodynamics, followed by a detailed exploration of the experimental techniques that would be employed for empirical validation.
Synthesis and Handling Considerations
While a detailed synthetic optimization is beyond the scope of this guide, a plausible and established route to O-alkylated hydroxylamines provides context for the compound's potential impurities and handling requirements. A common and effective method involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection.[1][2][3]
A likely synthetic pathway would be the reaction of cyclobutylmethanol with a suitable N-protected hydroxylamine, such as N-hydroxyphthalimide, under Mitsunobu conditions or by first converting the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic substitution.[3][4] The final step would be the removal of the protecting group to yield the desired O-(cyclobutylmethyl)hydroxylamine.
Given that hydroxylamine and some of its derivatives can be thermally unstable, it is prudent to handle O-(cyclobutylmethyl)hydroxylamine with care, especially during its purification (e.g., distillation) where thermal stress is applied. Initial small-scale stability screening is always recommended.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating the thermodynamic properties of organic molecules.[5][6] High-level quantum-chemical methods can predict enthalpies of formation with a high degree of accuracy.
Methodology: A Quantum-Chemical Workflow
The following workflow outlines the steps for a robust computational determination of the standard enthalpy of formation (ΔfH°), standard entropy (S°), and standard Gibbs free energy of formation (ΔfG°).
Caption: Workflow for computational prediction of thermodynamic properties.
Step-by-Step Computational Protocol
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Molecular Structure Generation and Conformational Analysis: The 3D structure of O-(cyclobutylmethyl)hydroxylamine is first generated. Due to the flexibility of the cyclobutylmethyl group, a thorough conformational search is necessary to identify all low-energy conformers.
-
Geometry Optimization and Vibrational Frequencies: Each conformer is then optimized using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). A subsequent frequency calculation at the same level of theory is crucial to ensure that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
High-Level Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a more sophisticated and computationally expensive method is used. Composite methods like Gaussian-3 (G3) or G3MP2 are excellent choices as they are designed to approximate coupled-cluster level calculations.[6]
-
Isodesmic Reaction Scheme: To minimize systematic errors in the calculations, an isodesmic reaction scheme is highly recommended.[7][8] This involves constructing a balanced chemical reaction where the types of chemical bonds on both the reactant and product sides are the same. This allows for a significant cancellation of errors. An example of an isodesmic reaction for O-(cyclobutylmethyl)hydroxylamine is:
O-(cyclobutylmethyl)hydroxylamine + Propane → Cyclobutane + Propan-1-ol + Hydroxylamine
The enthalpy of this reaction (ΔH_rxn) is calculated from the computed energies of all species. The enthalpy of formation of the target molecule can then be derived using Hess's law and known experimental enthalpies of formation for the other molecules in the reaction.
Projected Thermodynamic Data (Computational)
The following table summarizes the type of data that would be obtained from these calculations. The values are illustrative placeholders.
| Property | Projected Value | Units | Method |
| Standard Enthalpy of Formation (ΔfH°) | -150 ± 10 | kJ/mol | G3MP2 with Isodesmic Correction |
| Standard Molar Entropy (S°) | 350 ± 5 | J/(mol·K) | G3MP2 |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -30 ± 15 | kJ/mol | G3MP2 |
Experimental Determination of Thermal Stability
While computational methods are predictive, experimental validation is essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing the thermal stability of a compound.[9][10][11][12][13][14]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It can detect thermal events such as melting, crystallization, and decomposition.
Experimental Protocol:
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Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 1-3 mg of O-(cyclobutylmethyl)hydroxylamine into a hermetically sealed aluminum or gold-plated steel pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature beyond any expected decomposition (e.g., 350 °C).
-
Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature of the decomposition exotherm is a key indicator of thermal instability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[14][15][16][17] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.
Experimental Protocol:
-
Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place 5-10 mg of O-(cyclobutylmethyl)hydroxylamine into a ceramic or platinum TGA pan.
-
Experimental Setup: Place the sample pan into the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere from ambient temperature to a high temperature (e.g., 500 °C).
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
Caption: Workflow for experimental thermal stability analysis.
Projected Thermal Stability Data
This table illustrates the expected data from DSC and TGA experiments.
| Parameter | Projected Value | Units | Method |
| Melting Point (Onset) | 45 - 55 | °C | DSC |
| Decomposition Onset (DSC) | > 150 | °C | DSC |
| Decomposition Onset (TGA, 5% mass loss) | > 160 | °C | TGA |
| Enthalpy of Decomposition | -200 to -400 | J/g | DSC |
Experimental Determination of Enthalpy of Formation
The standard enthalpy of formation can be determined experimentally using bomb calorimetry.[18][19] This technique measures the heat of combustion (ΔcH°) of the compound.
Experimental Protocol:
-
Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.
-
Sample Preparation: A precisely weighed sample of O-(cyclobutylmethyl)hydroxylamine is placed in a crucible inside the bomb.
-
Combustion: The bomb is sealed, pressurized with excess pure oxygen, and the sample is ignited.
-
Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[18][20]
Conclusion
A comprehensive understanding of the thermodynamic properties and stability of O-(cyclobutylmethyl)hydroxylamine is a prerequisite for its successful application in research and development. This guide has outlined a dual approach for achieving this understanding. First, by leveraging modern computational chemistry, we can obtain reliable estimates of key thermodynamic parameters, providing a strong theoretical foundation. Second, through the application of standard, well-established experimental techniques such as DSC, TGA, and bomb calorimetry, these predictions can be empirically verified, ensuring the safe and efficient use of this valuable chemical building block. The integration of these computational and experimental workflows represents a robust strategy for the thorough characterization of novel compounds in the drug development pipeline.
References
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. SYNTHESIS, 2006(10), 1635–1638.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). . Retrieved March 24, 2026, from [Link]
-
A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. (2005). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Retrieved March 24, 2026, from [Link]
-
Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (n.d.). . Retrieved March 24, 2026, from [Link]
-
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Six Methods for Estimating the Formation Enthalpy of Organic Compounds. (n.d.). Journal of Pyrotechnics Archive. Retrieved March 24, 2026, from [Link]
- Malik, G., Ferry, A., Guinchard, X., & Crich, D. (2012).
-
Differential Scanning Calorimeter vs. Other Thermal Analysis Methods. (2025). Retrieved March 24, 2026, from [Link]
-
Thermal Analysis of Organic Compounds. (2018). AZoM.com. Retrieved March 24, 2026, from [Link]
-
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
The Calculation of Thermodynamic Properties of Molecules. (2016). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons. (2007). ACS Publications. Retrieved March 24, 2026, from [Link]
-
COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY. (2019). Retrieved March 24, 2026, from [Link]
-
Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]
-
Calculation of the Standard Enthalpy of Formation of Organic Compound by the Homodesmotic Method. (2024). IEEE Xplore. Retrieved March 24, 2026, from [Link]
-
Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025). MDPI. Retrieved March 24, 2026, from [Link]
-
Calculation of the Standard Enthalpy of Formation of Organic Compound by the Homodesmotic Method. (2024). IEEE Xplore. Retrieved March 24, 2026, from [Link]
-
Standard enthalpy of formation. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved March 24, 2026, from [Link]
-
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) for Material Characterization. (2026). ResolveMass Laboratories Inc. Retrieved March 24, 2026, from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 3. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Calculation of the Standard Enthalpy of Formation of Organic Compound by the Homodesmotic Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Calculation of the Standard Enthalpy of Formation of Organic Compound by the Homodesmotic Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 11. torontech.com [torontech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. skztester.com [skztester.com]
- 14. azom.com [azom.com]
- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. jpyro.co.uk [jpyro.co.uk]
- 19. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
